1-(4'-硫代-β-呋喃核糖基)胸腺嘧啶

描述

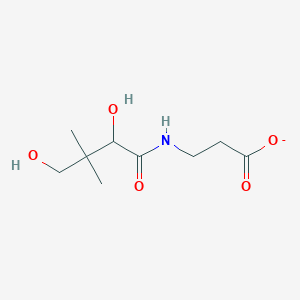

1-(4'-Thio-beta-ribofuranosyl)thymine, also known as 1-(4'-Thio-beta-ribofuranosyl)thymine, is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4'-Thio-beta-ribofuranosyl)thymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4'-Thio-beta-ribofuranosyl)thymine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和衍生物研究

1-(4'-硫代-β-呋喃核糖基)胸腺嘧啶及其衍生物因其在合成具有生物学意义的寡核苷酸中的潜力而被探索。研究表明,胸腺嘧啶核苷的过酰化衍生物可以选择性地脱酰化,以制备生物学上重要的寡核苷酸的前体。例如,过酰化的 2'-叠氮胸腺嘧啶核苷已被合成并选择性地脱酰化,表明在制备具有特定生物学功能的寡核苷酸中具有潜在应用 (Sharma 等人,2009 年)。

构象偏好和合成

对含有硫代糖苷键的糖核苷的研究,例如 1-(3-S-β-D-呋喃核糖基-2,3-二脱氧-3-硫代-β-D-呋喃核糖基)-胸腺嘧啶,提供了对呋喃糖构象偏好的见解。这些研究对设计具有特定结构和功能属性的核苷类似物具有启示意义 (Buckingham 等人,2007 年)。

核苷合成中的改进

核苷合成方法的进步,例如加成 Pummerer 反应,使得 4'-硫代核糖核苷的有效和 β-选择性合成成为可能。这种方法学创新允许创建核苷衍生物,这些衍生物对于进一步的生物学研究和应用至关重要 (Haraguchi 等人,2009 年)。

抗 HIV 活性

对 4'-支链硫代司他夫定的研究,包括司他夫定的 4'-硫代类似物,揭示了它们作为抗 HIV 剂的潜力。这项研究表明,硫代键的引入可以影响核苷类似物的抗病毒功效,为开发新的治疗剂提供了途径 (Kumamoto 等人,2006 年)。

胸腺嘧啶衍生物中的机电活性

对胸腺嘧啶及其衍生物的压电和铁电特性的研究突出了纳米技术和材料科学中新应用的潜力。合成的胸腺嘧啶微晶表现出显着的机电活性,表明核碱基材料在新型技术应用中的用途 (Bdikin 等人,2015 年)。

生化分析

Biochemical Properties

1-(4’-Thio-beta-ribofuranosyl)thymine plays a significant role in biochemical reactions due to its unique structure. The sulfur atom in the ribofuranosyl ring enhances the compound’s stability and resistance to enzymatic degradation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain nucleoside-metabolizing enzymes, thereby affecting the overall nucleotide pool within the cell. The interaction with these enzymes is primarily through competitive inhibition, where 1-(4’-Thio-beta-ribofuranosyl)thymine competes with natural nucleosides for the active site of the enzyme .

Cellular Effects

1-(4’-Thio-beta-ribofuranosyl)thymine exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cancer cell lines by disrupting DNA synthesis and repair mechanisms. Additionally, 1-(4’-Thio-beta-ribofuranosyl)thymine affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .

Molecular Mechanism

The molecular mechanism of action of 1-(4’-Thio-beta-ribofuranosyl)thymine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This incorporation disrupts the normal elongation process of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound also binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and altering the nucleotide pool within the cell. These interactions result in the activation of cellular stress responses and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4’-Thio-beta-ribofuranosyl)thymine change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to 1-(4’-Thio-beta-ribofuranosyl)thymine has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of 1-(4’-Thio-beta-ribofuranosyl)thymine in animal models vary with different dosages. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in certain cancer models. At higher doses, 1-(4’-Thio-beta-ribofuranosyl)thymine can cause toxic effects, including hepatotoxicity and myelosuppression. These adverse effects are likely due to the compound’s impact on nucleotide metabolism and DNA synthesis .

Metabolic Pathways

1-(4’-Thio-beta-ribofuranosyl)thymine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid synthesis and function. Additionally, 1-(4’-Thio-beta-ribofuranosyl)thymine interacts with various enzymes and cofactors involved in nucleotide metabolism, further affecting cellular nucleotide pools and metabolic flux .

Transport and Distribution

Within cells and tissues, 1-(4’-Thio-beta-ribofuranosyl)thymine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of 1-(4’-Thio-beta-ribofuranosyl)thymine within tissues is influenced by its interaction with cellular transporters and binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of 1-(4’-Thio-beta-ribofuranosyl)thymine is primarily within the nucleus, where it is incorporated into DNA and RNA. The compound’s activity and function are influenced by its localization, as it can directly interact with nucleic acids and nucleotide-metabolizing enzymes within the nucleus. Additionally, post-translational modifications and targeting signals may direct 1-(4’-Thio-beta-ribofuranosyl)thymine to specific subcellular compartments, further affecting its activity and function .

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHFVQVATAWGSH-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217762 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6741-71-5 | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)

![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)

![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)

![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)